7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethyl derivatives, which undergo a series of reactions such as alkylation, cyclization, and condensation to form the tricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly practices to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert imino groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with imino, oxo, and carboxamide groups, such as:
- 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
- Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate.
Uniqueness
What sets 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and potential biological activities
Properties
Molecular Formula |
C24H25N5O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O4/c1-4-26-23(30)16-14-17-22(27-20-7-5-6-11-28(20)24(17)31)29(21(16)25)12-10-15-8-9-18(32-2)19(13-15)33-3/h5-9,11,13-14,25H,4,10,12H2,1-3H3,(H,26,30) |
InChI Key |
FRJRNCSBYHAGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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